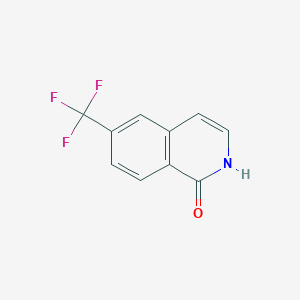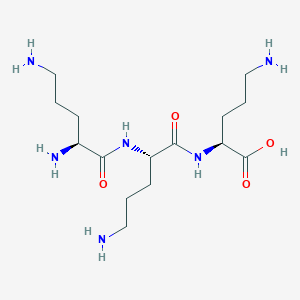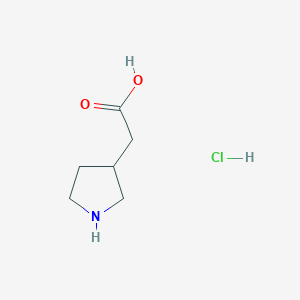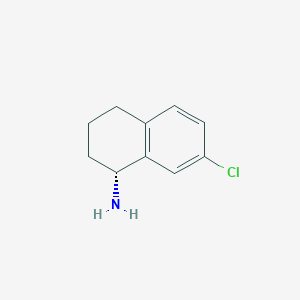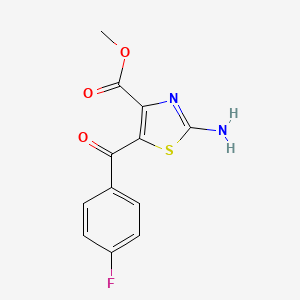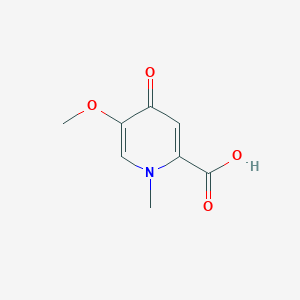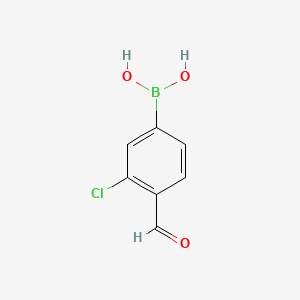
3-氯-4-甲醛苯硼酸
描述
3-Chloro-4-formylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a substrate for Suzuki cross-coupling reactions .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-formylphenylboronic acid is C7H6BClO3 . The molecule of the title compound is planar, and the bond lengths and angles are typical .Chemical Reactions Analysis
3-Chloro-4-formylphenylboronic acid can be used in copper-mediated aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-4-formylphenylboronic acid is 184.39 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 184.0098519 g/mol .科学研究应用
分子结构和光谱
- 苯硼酸,包括3-氯-4-甲醛苯硼酸等衍生物,在有机合成中是有价值的合成中间体。它们在Suzuki-Miyaura反应中至关重要,该反应对合成各种丝氨酸蛋白酶抑制剂具有重要意义。涉及苯硼酸衍生物的研究包括广泛的振动、电子和分子对接分析,有助于了解它们的结构和构象特征(Tanış等,2020)。
生物正交化学
- 硼酸在生物正交化学中得到应用,有助于在中性水溶液中创建稳定的产物。这对蛋白质共轭具有重要意义,突显了这些反应对蛋白质功能基团的正交性。这种反应对需要与生理条件兼容的应用至关重要(Dilek et al., 2015)。
抗真菌应用
- 包括3-氯-4-甲醛苯硼酸衍生物在内的甲醛苯硼酸对曲霉、镰刀菌、青霉和念珠菌等菌株具有抗真菌性能。使用各种方法评估这些化合物对真菌菌株的有效性,包括琼脂扩散试验和最小抑制浓度的测定。结果表明,氟取代基的位置和互变平衡显著影响抗真菌活性(Borys et al., 2019)。
表面化学
- 苯硼酸衍生物在表面上的吸附机制一直是研究的焦点,为了解取代基对分子与表面相互作用的影响提供了见解。这些研究对于理解这些分子如何与各种基底相互作用至关重要,这在材料科学和纳米技术应用中是相关的(Piergies et al., 2013)。
晶体结构分析
- 使用单晶X射线衍射等方法表征了硼酸,包括3-氯-4-甲醛苯硼酸的晶体结构。这项研究提供了有关晶体晶格内分子排列和相互作用的详细见解,这对晶体学和材料科学应用至关重要(Shimpi et al., 2007)。
作用机制
Target of Action
The primary target of 3-Chloro-4-formylphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron atom in the compound transfers its attached organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The main biochemical pathway affected by 3-Chloro-4-formylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption rate, distribution within the body, metabolism, and excretion, which are common factors influencing the pharmacokinetics of any compound.
Result of Action
The molecular effect of 3-Chloro-4-formylphenylboronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.
Action Environment
The action of 3-Chloro-4-formylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions are exceptionally mild and functional group tolerant . Therefore, the reaction can be carried out in a variety of environments. Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
安全和危害
属性
IUPAC Name |
(3-chloro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIYVLXLPNHJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655148 | |
| Record name | (3-Chloro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072952-53-4 | |
| Record name | B-(3-Chloro-4-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)
![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)

![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)
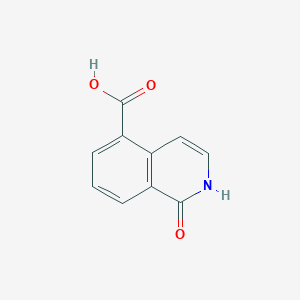
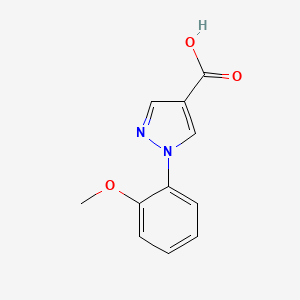
![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)
